Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-

Description

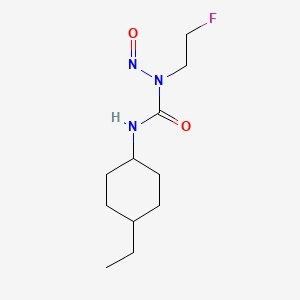

This compound is a nitrosourea derivative characterized by a 2-fluoroethyl group and a 4-ethylcyclohexyl substituent. Its molecular formula is C₁₁H₁₉FN₃O₂ (inferred from structural analogs in ). Nitrosoureas are alkylating agents known for their DNA-crosslinking and mutagenic properties, often used in chemotherapy. The 2-fluoroethyl group distinguishes it from the more common chloroethyl analogs (e.g., lomustine, semustine) by replacing chlorine with fluorine, which alters reactivity and biological activity .

Properties

CAS No. |

51795-05-2 |

|---|---|

Molecular Formula |

C11H20FN3O2 |

Molecular Weight |

245.29 g/mol |

IUPAC Name |

3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |

InChI |

InChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |

InChI Key |

GNUJKJSZLXIUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of nitrosourea derivatives like 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves:

- Formation of the urea backbone by coupling appropriate amines and isocyanates or carbamoyl chlorides.

- Introduction of the nitroso group (-N=O) onto the urea nitrogen.

- Incorporation of fluoroethyl and ethylcyclohexyl substituents through selective alkylation or substitution reactions.

Patent-Described Processes for Related Compounds

A patent (WO2019016828A1) describes novel processes for preparing trans-substituted urea derivatives with halogenated alkyl groups, which can be adapted for the synthesis of 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea:

- Use of commercially available raw materials and reagents.

- Employing organic or inorganic bases for coupling reactions.

- Use of metal catalysts such as palladium or platinum for hydrogenation steps where reduction is needed.

- Solvents include hydrocarbons, ethers, esters, polar aprotic solvents, and mixtures thereof.

- Nitrosation is performed after urea formation, often under controlled acidic conditions.

- Purification by crystallization, spray drying, or anti-solvent precipitation.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of urea intermediate | Cyclohexyl amine + isocyanate or carbamoyl chloride | Base catalyst (organic/inorganic) |

| 2 | Alkylation with 2-fluoroethyl group | 2-Fluoroethyl halide, base | Selective N-alkylation |

| 3 | Nitrosation | Sodium nitrite in acidic media | Temperature and pH control critical |

| 4 | Purification | Recrystallization, chromatography | Use of appropriate solvents |

| 5 | Optional salt formation | Acid addition (e.g., HCl) | Improves stability and handling |

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- has found applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Fluoroethyl vs. Chloroethyl

- DNA Cross-Linking Efficiency :

Chloroethylnitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) induce interstrand DNA cross-links via a two-step alkylation process. The chloroethyl group facilitates Cl⁻ displacement, enabling covalent bridging between DNA strands. In contrast, the 2-fluoroethyl analog produces significantly fewer cross-links due to the poor leaving-group ability of F⁻, as shown in alkali-induced strand separation assays .- Cross-linking yield :

- Chloroethyl derivatives: 70–80% cross-linking at 100 µM .

Fluoroethyl derivatives: <20% cross-linking under identical conditions .

- Mutagenicity and Toxicity: Haloethylnitrosoureas (chloroethyl and fluoroethyl) exhibit dose-dependent mutagenicity at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus. However, chloroethyl compounds require higher toxicity (lower survival rates) to achieve comparable mutagenic effects. For example: Chloroethylnitrosoureas: LD₅₀ = 20 µg/mL; mutant frequency = 150 colonies/10⁶ cells. Fluoroethylnitrosoureas: LD₅₀ = 50 µg/mL; mutant frequency = 90 colonies/10⁶ cells .

Cyclohexyl Substituent Variations

4-Ethylcyclohexyl vs. 4-Methylcyclohexyl :

- Lipophilicity : The ethyl group increases log P by ~0.5 units compared to methyl (e.g., semustine: log P = 3.5; target compound: estimated log P = 4.0), enhancing blood-brain barrier penetration .

- Metabolic Stability : Ethyl substituents slow hepatic degradation compared to methyl, prolonging half-life. For example, semustine (4-methyl) has a plasma half-life of 1.5 hours, while ethyl analogs may extend to 2–3 hours .

- Unsubstituted Cyclohexyl: Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) lack alkylation on the cyclohexyl ring.

Degradation Pathways and Metabolites

- Chloroethyl Derivatives: Degrade into 2-chloroethanol (18–25% yield), acetaldehyde, and vinyl chloride, which contribute to systemic toxicity .

- Fluoroethyl Derivatives: Likely form 2-fluoroethanol, a less toxic metabolite due to stronger C-F bonds. No direct evidence of hepatotoxicity exists for the fluoroethyl variant, unlike CCNU .

Structural Analogs with Modified Moieties

- Aromatic Substituents : 1-(2-chloroethyl)-3-(2-indanyl)-1-nitrosourea () exhibits altered DNA-binding kinetics due to aromatic interactions, with lower mutagenicity (mutant frequency = 60 colonies/10⁶ cells) .

Data Tables

Table 1: Key Properties of Selected Nitrosoureas

Table 2: Degradation Products

Q & A

Basic Question: What are the key structural features of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- and how do they influence its reactivity?

Methodological Answer:

The compound’s reactivity is governed by three structural motifs:

- Nitroso Group (-N=O): This electrophilic moiety is prone to nucleophilic attack, enabling crosslinking or alkylation reactions. Its redox sensitivity may lead to decomposition under thermal or photolytic conditions .

- 4-Ethylcyclohexyl Substituent: The cyclohexyl ring’s stereochemistry (chair vs. boat conformations) and ethyl group’s steric bulk influence solubility and interaction with hydrophobic targets .

- 2-Fluoroethyl Chain: Fluorine’s electronegativity enhances metabolic stability and modulates electronic effects on the urea backbone, potentially altering hydrogen-bonding interactions .

For synthesis optimization, prioritize spectroscopic characterization (e.g., IR for nitroso group verification ) and computational modeling to predict steric and electronic effects .

Advanced Question: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-?

Methodological Answer:

A factorial design (e.g., 2^k or Box-Behnken) is recommended to evaluate critical variables:

- Factors: Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time.

- Responses: Yield, purity (HPLC), and nitroso group stability (UV-Vis monitoring).

- Statistical Analysis: Use ANOVA to identify significant interactions and response surface methodology (RSM) to pinpoint optimal conditions. For example, lower temperatures may stabilize the nitroso group but slow reaction kinetics .

Reference experimental frameworks from chemical engineering design principles, such as membrane separation for purification .

Advanced Question: What computational methods are effective in predicting the reaction pathways and intermediates of this nitroso-urea compound?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Model transition states and intermediates to identify energetically favorable pathways. For example, assess the nitroso group’s interaction with nucleophiles (e.g., thiols) .

- Molecular Dynamics (MD): Simulate solvent effects on conformation, particularly the 4-ethylcyclohexyl group’s flexibility in polar vs. nonpolar environments .

- Machine Learning: Train models on analogous nitroso-urea systems (e.g., ) to predict regioselectivity in alkylation reactions.

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for this compound?

Methodological Answer:

- Cross-Validation: Compare IR absorption bands (e.g., nitroso N=O stretch ~1500–1600 cm⁻¹ ) with NMR chemical shifts (¹H NMR for fluorine coupling; ¹³C NMR for urea carbonyl).

- Isotopic Labeling: Use deuterated solvents to eliminate interference in NMR. For IR, employ KBr pellets to ensure consistent sample preparation .

- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., cyclohexyl conformation) using single-crystal data from analogs (e.g., ).

Basic Question: What analytical techniques are critical for characterizing Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-?

Methodological Answer:

- Mass Spectrometry (HRMS): Confirm molecular weight and detect decomposition products (e.g., loss of NO under ESI).

- Chromatography (HPLC/UPLC): Monitor purity and stability under varying pH/temperature .

- Spectroscopy:

Advanced Question: What strategies mitigate decomposition of the nitroso group during storage or reaction?

Methodological Answer:

- Temperature Control: Store at –20°C in amber vials to prevent photolytic cleavage.

- Stabilizing Agents: Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to inhibit metal-catalyzed degradation .

- Solvent Selection: Use aprotic solvents (e.g., acetonitrile) to reduce hydrolysis. Monitor via TGA/DSC for thermal stability thresholds .

Basic Question: What safety protocols are essential when handling this nitroso-urea compound?

Methodological Answer:

- Regulatory Compliance: Follow OSHA/NIOSH guidelines for nitrosamine handling (e.g., N:0620 classification in ).

- PPE: Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.

- Waste Disposal: Neutralize nitroso groups with aqueous NaHSO₃ before disposal .

Advanced Question: How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH): Stabilize transition states via hydrogen bonding but may protonate the nitroso group, reducing electrophilicity.

- Polar Aprotic Solvents (e.g., DMSO): Enhance nucleophilicity of attacking species (e.g., amines) without deactivating the nitroso moiety.

- Dielectric Constant Correlation: Use COSMO-RS simulations to predict solvent effects on reaction rates .

Advanced Question: What mechanistic insights explain the nitroso group’s role in DNA alkylation compared to analogs?

Methodological Answer:

- Comparative Studies: Benchmark against chloroethyl-nitrosoureas (e.g., ), where the nitroso group generates alkyldiazonium ions, crosslinking DNA strands.

- Kinetic Isotope Effects (KIE): Study H/D substitution to elucidate rate-determining steps in alkylation.

- Molecular Docking: Map interactions between the 4-ethylcyclohexyl group and DNA minor grooves .

Advanced Question: How can researchers design derivatives to enhance target specificity while minimizing off-target alkylation?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., fluorophenyl sulfonyl groups in ) to alter hydrophobicity and steric bulk.

- Prodrug Strategies: Incorporate enzymatically cleavable groups (e.g., esters) for site-specific activation.

- In Silico Screening: Use docking simulations (AutoDock Vina) to prioritize derivatives with high affinity for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.